(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
The compound “(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile” is a stereospecific acrylonitrile derivative featuring a thiazole core substituted with ethoxyphenyl groups and a hydroxy-ethoxyphenyl acrylonitrile moiety. Its Z-configuration is critical for its molecular geometry, influencing electronic properties and intermolecular interactions. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), facilitated by software like SHELX , and spectroscopic methods (NMR, IR).
Properties
IUPAC Name |
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-3-26-18-8-6-16(7-9-18)19-14-28-22(24-19)17(13-23)11-15-5-10-20(25)21(12-15)27-4-2/h5-12,14,25H,3-4H2,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYXISXHWBHGGS-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OCC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OCC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H20N2O3S
- Molecular Weight : 392.5 g/mol
- CAS Number : 476671-24-6
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of acrylonitrile have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of anti-apoptotic proteins .
A specific study reported that compounds with a similar thiazole moiety exhibited cytotoxic effects against several human cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics, indicating a promising therapeutic window .
| Compound | Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7b | HT-29 | 238.14 |
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. A series of thiazole-containing compounds demonstrated potent activity against various pathogens, including bacteria and fungi. In particular, the minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 µg/mL for some derivatives, indicating strong antibacterial activity .
Leishmanicidal Activity
In the search for new leishmanicidal agents, thiazole derivatives have emerged as significant candidates. Hybrid phthalimido-thiazoles have shown promising in vitro activity against Leishmania infantum, with studies indicating effective inhibition of both amastigote and promastigote forms of the parasite. The cytotoxicity against host cells was also evaluated, showing low toxicity profiles compared to standard treatments .
The mechanisms underlying the biological activities of (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can be attributed to several factors:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and activating caspases.
- Inhibition of Enzymatic Activity : Some thiazole derivatives exhibit inhibitory effects on key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various cancer cell lines.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer efficacy of thiazole derivatives on A549 cells, reporting significant growth inhibition with an IC50 value of 193.93 µg/mL for compound 7f.
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in treating various diseases, particularly cancer. Its structural components suggest it may inhibit specific biological pathways associated with tumor growth.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, chalcone analogues have demonstrated the ability to induce apoptosis in cancer cells, highlighting the potential of (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile in cancer therapy .
The compound's thiazole and phenolic components are known for their biological activities, including anti-inflammatory and antimicrobial effects.
Case Study: Anti-inflammatory Effects
Research indicates that thiazole derivatives can exhibit anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases . The incorporation of the ethoxyphenyl group may enhance these effects through improved solubility and bioavailability.
Material Science
In addition to its biological applications, (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can be utilized in material science, particularly in the synthesis of polymers and nanomaterials.
Case Study: Polymer Synthesis
The acrylonitrile moiety can serve as a monomer for polymerization reactions, leading to materials with tailored properties for applications in coatings and electronics . The potential for creating functionalized surfaces opens avenues for innovative material design.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Effects: Electron-Donating Groups (e.g., –OEt, –OH): The target compound’s ethoxy and hydroxy groups enhance polarity and hydrogen-bonding capacity compared to methoxy or halogenated analogs . This may improve solubility in aqueous-organic mixtures but reduce lipid membrane penetration. Fluorinated derivatives (e.g., ) often show improved metabolic stability and bioavailability.
Stereochemical Influence :
- The Z-configuration in the target compound enforces a planar acrylonitrile-thiazole core, analogous to (Z)-3-(benzo[b]thiophen-2-yl) derivatives . This planar geometry may facilitate π-π stacking in crystalline phases or receptor binding.
Biological Activity: While the target compound’s bioactivity is undocumented, structurally related thiazole-acrylonitrile hybrids demonstrate antioxidant properties.
Crystallographic Behavior :
- Isostructural compounds with fluorophenyl groups (e.g., ) exhibit triclinic packing with two independent molecules per asymmetric unit, whereas the target compound’s –OH group may promote tighter hydrogen-bonded networks, affecting melting points and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
